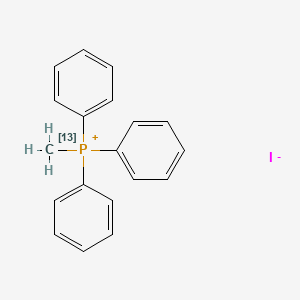
Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-
Vue d'ensemble
Description
Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- is an organic compound with the molecular formula C26H22 It is a derivative of benzene, featuring four methyl groups and two phenylethynyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- typically involves the reaction of 1,2,4,5-tetramethylbenzene with phenylacetylene in the presence of a suitable catalyst. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of the carbon-carbon triple bond between the phenylacetylene and the tetramethylbenzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the phenyl rings.
Common Reagents and Conditions
Oxidation: Iodine in dimethyl sulfoxide (DMSO) is a common reagent for oxidative cleavage of the aryl-ethynyl bonds.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones and hydroxybenzils.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl groups can participate in π-π interactions with aromatic residues in proteins, while the methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of the target molecules and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetramethylbenzene: A simpler derivative with only four methyl groups.
1,3,5-Trimethyl-2,4-bis(phenylethynyl)benzene: Similar structure but with different methyl group positioning.
1,2,4,5-Tetramethyl-3-(phenylethynyl)benzene: Contains only one phenylethynyl group.
Uniqueness
Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- is unique due to the presence of two phenylethynyl groups, which enhance its reactivity and potential for forming complex molecular architectures. This makes it a valuable compound for advanced synthetic applications and research.
Propriétés
IUPAC Name |
1,2,4,5-tetramethyl-3,6-bis(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22/c1-19-20(2)26(18-16-24-13-9-6-10-14-24)22(4)21(3)25(19)17-15-23-11-7-5-8-12-23/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPGMTADYQNLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#CC2=CC=CC=C2)C)C)C#CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453206 | |
| Record name | Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140477-37-8 | |
| Record name | Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


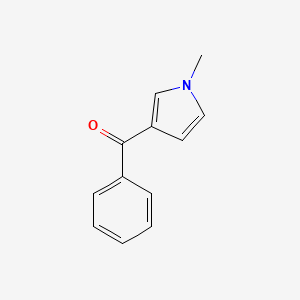
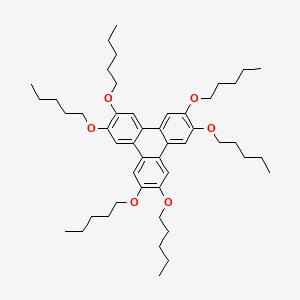
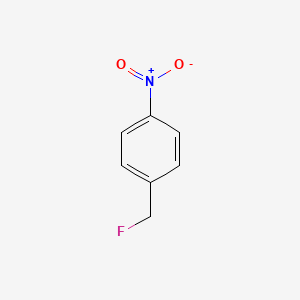
![5H-Pyrazino[2,3-b]indole](/img/structure/B1609904.png)
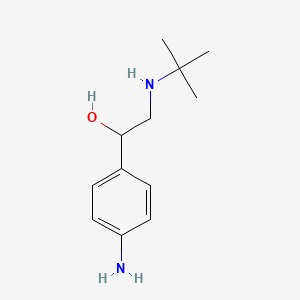

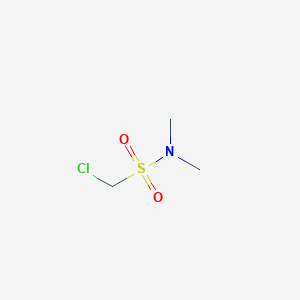
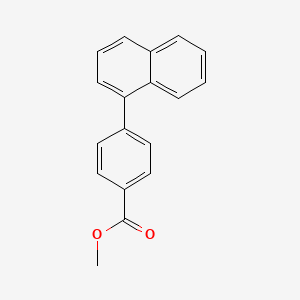
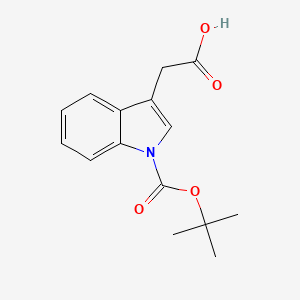
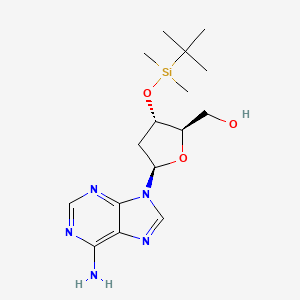
![N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B1609915.png)
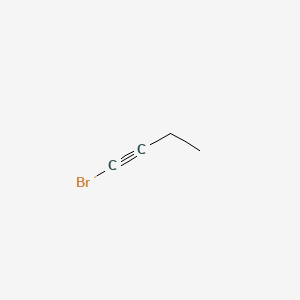
![1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1609918.png)
